molecular formula C15H9F5N2 B1599833 5-(Pentafluorophenyl)dipyrromethane CAS No. 167482-91-9

5-(Pentafluorophenyl)dipyrromethane

Cat. No.: B1599833
CAS No.: 167482-91-9
M. Wt: 312.24 g/mol
InChI Key: XCGQROJURKZJOU-UHFFFAOYSA-N
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Description

5-(Pentafluorophenyl)dipyrromethane is a meso-substituted dipyrromethane compound. It is a significant precursor in the synthesis of various porphyrins and related macrocyclic compounds. The presence of the pentafluorophenyl group enhances its reactivity and makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-(Pentafluorophenyl)dipyrromethane is typically synthesized by the condensation of pentafluorobenzaldehyde with excess pyrrole in the presence of a catalytic amount of an acid such as trifluoroacetic acid or indium(III) chloride . The reaction is carried out at room temperature, and the product is usually purified by flash column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

5-(Pentafluorophenyl)dipyrromethane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(Pentafluorophenyl)dipyrromethane primarily involves its role as an intermediate in the synthesis of porphyrins. The pentafluorophenyl group enhances the reactivity of the dipyrromethane, facilitating its condensation with aldehydes or ketones to form macrocyclic structures. These macrocycles can interact with various molecular targets, including DNA and proteins, through mechanisms such as intercalation and groove binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the pentafluorophenyl group in 5-(Pentafluorophenyl)dipyrromethane makes it unique due to its enhanced reactivity and ability to participate in a wider range of chemical reactions. This makes it a more versatile intermediate in the synthesis of complex macrocyclic compounds .

Properties

IUPAC Name

2-[(2,3,4,5,6-pentafluorophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F5N2/c16-11-10(12(17)14(19)15(20)13(11)18)9(7-3-1-5-21-7)8-4-2-6-22-8/h1-6,9,21-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGQROJURKZJOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(C2=CC=CN2)C3=C(C(=C(C(=C3F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F5N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00457737
Record name 2,2'-[(Pentafluorophenyl)methylene]di(1H-pyrrole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167482-91-9
Record name 2,2'-[(Pentafluorophenyl)methylene]di(1H-pyrrole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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